dTTP Kmapp Is 4.6–47× Lower Than O4-Alkyl-dTTP Analogs in E. coli Pol I Incorporation
In head-to-head steady-state kinetic analysis with E. coli DNA polymerase I (Pol I) using activated DNA templates, dTTP exhibited a Kmapp of 0.7 µM, representing a 7.1-fold lower Km than O4-methyl-dTTP (5 µM), a 15.7-fold lower Km than O4-ethyl-dTTP (11 µM), and a 47-fold lower Km than O4-isopropyl-dTTP (33 µM) [1]. This quantitative hierarchy demonstrates that alkyl substitution at the O4 position progressively impairs polymerase recognition, with the natural dTTP maintaining the highest apparent binding affinity.
| Evidence Dimension | Apparent Michaelis constant (Kmapp) for incorporation |
|---|---|
| Target Compound Data | Kmapp = 0.7 µM |
| Comparator Or Baseline | O4-methyl-dTTP Kmapp = 5 µM; O4-ethyl-dTTP Kmapp = 11 µM; O4-isopropyl-dTTP Kmapp = 33 µM |
| Quantified Difference | dTTP Kmapp is 7.1×, 15.7×, and 47× lower than methyl-, ethyl-, and isopropyl-dTTP respectively |
| Conditions | E. coli DNA polymerase I, activated DNA or synthetic polymer templates, steady-state kinetics |
Why This Matters
Lower Kmapp values directly correlate with higher substrate efficiency at limiting nucleotide concentrations, making dTTP the optimal substrate for Pol I-catalyzed DNA synthesis applications and establishing the benchmark against which alkylated thymidine analog performance is measured.
- [1] Singer B, Spengler SJ, Fraenkel-Conrat H, Kuśmierek JT. O4-Methyl-, O4-ethyl-, and O4-isopropylthymidine 5′-triphosphates as analogues of thymidine 5′-triphosphate: kinetics of incorporation by Escherichia coli DNA polymerase I. Biochemistry. 1986;25(6):1201-5. doi:10.1021/bi00354a001 View Source
